molecular formula C12H10N4O3 B2681376 3-[(3-Nitropyridin-2-yl)amino]benzamide CAS No. 1351398-07-6

3-[(3-Nitropyridin-2-yl)amino]benzamide

Cat. No.: B2681376
CAS No.: 1351398-07-6
M. Wt: 258.237
InChI Key: OKUHWLDEQHXIOP-UHFFFAOYSA-N
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Description

3-[(3-Nitropyridin-2-yl)amino]benzamide is a chemical compound with the molecular formula C12H10N4O3 It is characterized by the presence of a nitropyridine group attached to an aminobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitropyridin-2-yl)amino]benzamide typically involves the reaction of 3-nitropyridine-2-amine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitropyridin-2-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Nitropyridin-2-yl)amino]benzamide is unique due to the presence of both nitropyridine and aminobenzamide groups, which confer distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c13-11(17)8-3-1-4-9(7-8)15-12-10(16(18)19)5-2-6-14-12/h1-7H,(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHWLDEQHXIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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